molecular formula C15H10F3N5O B2534063 N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide CAS No. 1448133-00-3

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2534063
CAS No.: 1448133-00-3
M. Wt: 333.274
InChI Key: WXSFVBAXSJHHSU-UHFFFAOYSA-N
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Description

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of an imidazole ring, a pyrimidine ring, and a trifluoromethyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions One common approach starts with the preparation of the pyrimidine intermediate, which is then functionalized with an imidazole group

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The choice of reagents and catalysts is crucial to achieve efficient production on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, such as cancer and infectious diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The imidazole and pyrimidine rings allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide
  • N-(6-(1H-triazol-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide
  • N-(6-(1H-tetrazol-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide

Uniqueness

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide is unique due to the presence of the imidazole ring, which imparts specific binding properties and biological activities. The trifluoromethyl group further enhances its chemical stability and lipophilicity, distinguishing it from similar compounds with different heterocyclic rings.

Properties

IUPAC Name

N-(6-imidazol-1-ylpyrimidin-4-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N5O/c16-15(17,18)11-3-1-2-10(6-11)14(24)22-12-7-13(21-8-20-12)23-5-4-19-9-23/h1-9H,(H,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSFVBAXSJHHSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=NC=N2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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